4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one

Beschreibung

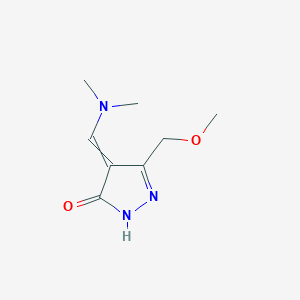

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBRUJFHRJONTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NNC1=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Key Reactions Involved:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduced using agents like sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions with various nucleophiles .

Chemistry

In organic synthesis, this compound serves as a building block for the creation of complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways .

Biology

Research indicates that 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one exhibits potential antimicrobial and anticancer properties. It has been studied for its interactions with biological targets, suggesting mechanisms that could lead to therapeutic applications .

Medicine

The compound is being investigated for its potential as a therapeutic agent against various diseases. Studies have shown that derivatives of pyrazolone can inhibit protein kinases and exhibit antioxidant activities, which are crucial in managing oxidative stress-related diseases .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazolone derivatives, including this compound. The results indicated significant antibacterial activity against several pathogens, suggesting its potential use in developing new antibiotics .

Anticancer Properties

Another investigation focused on the cytotoxic effects of pyrazolone derivatives on colorectal cancer cells. The study found that certain compounds demonstrated promising cytotoxicity, indicating that these derivatives could serve as lead compounds in cancer therapy .

Wirkmechanismus

The mechanism of action of 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects of Substituents

- Methoxymethyl (R3) : Present in the target compound and FE@SNAP, this group enhances solubility due to its polar ether linkage. In FE@SNAP, it contributes to CNS permeability, critical for MCHR1 antagonist activity .

- In contrast, the trifluoromethyl group in ’s compound is strongly electron-withdrawing, likely reducing basicity compared to the target compound .

- Aromatic vs. Aliphatic Substituents : Compounds with phenyl or benzylidene groups (e.g., ) exhibit π-π stacking interactions, which may influence crystallinity and packing behavior .

Pharmacological and Physicochemical Properties

- Biological Activity: FE@SNAP and related MCHR1 antagonists show promise in treating obesity and depression, with methoxymethyl groups aiding blood-brain barrier penetration .

- Solubility and Stability: Methoxymethyl and dimethylaminomethylidene groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., ).

Computational and Crystallographic Insights

- Noncovalent Interactions: The dimethylaminomethylidene group may participate in hydrogen bonding or charge-transfer interactions, as predicted by electron density analysis tools like Multiwfn .

- Crystal Packing : Compounds like 4-(4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () form layered structures via van der Waals forces, suggesting similar packing behavior for the target compound .

Biologische Aktivität

4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

- Chemical Formula : CHNO

- CAS Number : 240799-57-9

- Molecular Weight : 218.24 g/mol

- Structure : The compound features a pyrazole ring with a dimethylaminomethylidene group and a methoxymethyl substituent, which may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that modifications in the pyrazole structure could enhance anti-inflammatory effects, suggesting that this compound may also possess similar capabilities .

2. Antimicrobial Activity

Pyrazole derivatives have been tested for their antimicrobial properties against various bacterial strains. The presence of specific functional groups in the pyrazole structure often correlates with increased antibacterial activity. In particular, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria .

3. Anticancer Potential

The anticancer activity of pyrazoles has been well-documented, with several studies indicating their ability to inhibit cancer cell proliferation. Compounds within this class have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many pyrazoles act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Modulation of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation.

- Interference with Cell Cycle : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound’s synthesis likely involves multi-step reactions, starting with hydrazine derivatives and carbonyl-containing intermediates. For example, a pyrazolone core can be formed via cyclization of hydrazine with a β-ketoester, followed by functionalization of the methylidene group using dimethylamine derivatives. Methylation of hydroxyl or amine groups (e.g., using methyl iodide) may introduce the methoxymethyl substituent .

- Optimization : Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., acid/base) should be systematically varied. Techniques like microwave-assisted synthesis (mentioned for analogous compounds) can reduce reaction times . Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR can identify tautomeric forms (e.g., keto-enol equilibria) and confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule structure refinement, resolving ambiguities in stereochemistry or hydrogen bonding .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate structural assignments .

Q. How does the methoxymethyl group influence the compound’s stability under varying pH and temperature conditions?

- Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) and at elevated temperatures (40–80°C). Monitor decomposition via HPLC or TLC. The methoxymethyl group may enhance solubility but could hydrolyze under acidic/basic conditions, requiring inert storage environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data arising from tautomerism or dynamic equilibria?

- Approach : Combine experimental data (e.g., VT-NMR to study temperature-dependent tautomerism) with computational modeling (e.g., molecular dynamics simulations). For crystallographic ambiguities, use twin refinement in SHELXL or alternative space groups .

- Case Study : If NMR signals suggest multiple conformers, employ DOSY experiments to assess molecular mobility .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Framework :

- Modify the dimethylaminomethylidene group to alter electron density and steric effects.

- Replace the methoxymethyl group with bulkier alkoxy chains to modulate lipophilicity .

- Experimental Design : Synthesize analogs and screen for bioactivity (e.g., enzyme inhibition assays). Use QSAR models to predict pharmacokinetic properties .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Tools :

- Molecular Docking : AutoDock Vina or Glide to simulate interactions with protein active sites.

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

- Validation : Cross-validate docking results with experimental data (e.g., IC values from enzymatic assays) .

Key Challenges and Recommendations

- Synthetic Pitfalls : Side reactions during methylation (e.g., over-alkylation) require strict stoichiometric control .

- Data Reproducibility : Document solvent purity and instrument calibration to ensure consistent spectral results .

- Biological Assays : Prioritize target-specific screens (e.g., kinase panels) over broad phenotypic assays to clarify mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.